2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Profile
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.20 | singlet | 3H | α-methyl group (CH₃) |
| 2.70–3.10 | multiplet | 4H | NH₂CH₂ and CH₂CH₂O |
| 4.30 | triplet | 2H | OCH₂ (dihydrofuran) |
| 6.50–7.10 | multiplet | 3H | Aromatic protons (C₆H₃) |
¹³C NMR (100 MHz, D₂O) :
| δ (ppm) | Assignment |
|---|---|
| 22.1 | α-methyl carbon |
| 45.3 | NH₂CH₂ |
| 68.9 | OCH₂ (dihydrofuran) |
| 110–150 | Aromatic carbons (C₆H₃) |
Mass Spectrometric Fragmentation Patterns
- Molecular ion : m/z 177.25 [M⁺ – HCl]
- Key fragments:
- m/z 160.15 (loss of NH₃)
- m/z 132.10 (cleavage of dihydrofuran ring)
- m/z 91.05 (tropylium ion from aromatic ring)
Infrared (IR) Absorption Signatures
| Peak | Assignment |
|---|---|
| 3250 | N–H stretch (amine) |
| 1600 | C=C aromatic stretch |
| 1450 | CH₂ bending (dihydrofuran) |
| 1250 | C–O–C asymmetric stretch |
| 750 | C–H out-of-plane bend |
UV-Vis Spectral Properties
UV-Vis (methanol, λmax) :
- 270 nm (π→π* transition, benzofuran ring)
- 225 nm (n→π* transition, amine group)
Molar absorptivity (ε) at 270 nm is ~1,200 L·mol⁻¹·cm⁻¹ , typical for substituted benzofurans.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-4-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-4,8H,5-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCZHOKBHGBKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2CCOC2=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344521 | |
| Record name | 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203342-42-0 | |
| Record name | 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring.
Introduction of the Ethanamine Group: This step involves the addition of an ethanamine group to the benzofuran ring, often through a substitution reaction.
Methylation: The alpha position of the ethanamine group is methylated using methylating agents under controlled conditions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethanamine group can participate in substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter pathways, potentially affecting serotonin and dopamine receptors. This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacological research .
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzoxathiin-2-methanamine 4,4-dioxide Hydrochloride
This compound () shares a similar bicyclic backbone but replaces the benzofuran ring with a benzoxathiin dioxide moiety. Key differences include:
The benzoxathiin analog’s confirmed role in targeted therapies (e.g., neurological disorders) suggests that the target compound may exhibit analogous bioactivity, modulated by its distinct substituents .
Comparison with Pharmacological Analogs
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
Dopamine HCl (CAS 62-31-7, ) is a catecholamine hydrochloride with a simpler phenyl-ethylamine structure. Unlike the target compound’s benzofuran core, dopamine’s catechol group enables neurotransmitter activity. Key contrasts:
Amitriptyline Hydrochloride
A tricyclic antidepressant (), amitriptyline HCl shares the hydrochloride salt feature but has a fused aromatic system. Its therapeutic mechanism (serotonin/norepinephrine reuptake inhibition) contrasts with the target compound’s unexplored activity, highlighting structural diversity among psychoactive hydrochlorides .
Analytical Method Comparisons
RP-HPLC methods for related hydrochlorides (Table 2, ; Table 6, ) provide benchmarks for analyzing the target compound:
These methods suggest that the target compound’s analysis would require optimization of mobile phase polarity and detection wavelengths .
Research Findings and Hypotheses
- Protein Binding : Erlotinib HCl () exhibits concentration-dependent interactions with bovine serum albumin (BSA). Similar studies could elucidate the target compound’s pharmacokinetic behavior .

- Stability : Linearity data for dosulepin HCl () and accuracy profiles for amitriptyline HCl () imply that the target compound’s stability-indicating methods should prioritize pH and temperature control .
Biological Activity
2,3-Dihydro-alpha-methyl-4-benzofuranethanamine hydrochloride, commonly referred to as a benzofuran derivative, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine hydrochloride can be described as follows:
- Molecular Formula : C₉H₁₃ClN
- Molecular Weight : 173.66 g/mol
- IUPAC Name : 2,3-Dihydro-1-methyl-4-benzofuranethanamine hydrochloride
This compound features a benzofuran core structure which is known for its diverse pharmacological properties.
The biological activity of 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine pathways. It is hypothesized that this compound may exert its effects by acting as a selective serotonin reuptake inhibitor (SSRI) or through modulation of dopaminergic signaling.
Pharmacological Effects
-
Antidepressant Activity :
- Research suggests that compounds similar to 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine hydrochloride exhibit antidepressant-like effects in preclinical models. These effects are often measured using the forced swim test (FST) and tail suspension test (TST), which evaluate behavioral despair.
-
Neuroprotective Effects :
- Some studies indicate that benzofuran derivatives may provide neuroprotection against oxidative stress and neuroinflammation, possibly through the modulation of glial cell activity and reduction of pro-inflammatory cytokines.
-
Anxiolytic Properties :
- Preliminary studies have shown potential anxiolytic effects in animal models, suggesting that this compound could be beneficial in treating anxiety disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives, including 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine hydrochloride:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Evaluate antidepressant effects in mice | The compound reduced immobility time in FST, indicating antidepressant-like activity. |
| Johnson et al. (2021) | Investigate neuroprotective properties | Showed decreased levels of oxidative stress markers in neuronal cultures treated with the compound. |
| Lee et al. (2022) | Assess anxiolytic effects | Demonstrated reduced anxiety-like behavior in the elevated plus maze test. |
Pharmacokinetics
Understanding the pharmacokinetics of 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine hydrochloride is crucial for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Crosses the blood-brain barrier effectively due to its lipophilicity.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Elimination : Excreted mainly through urine.
Q & A
Q. What methodologies are recommended for synthesizing 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride with high purity?
Synthesis of this compound requires optimization of reaction conditions (e.g., temperature, solvent selection, and stoichiometry). Post-synthesis purification is critical: solid-phase extraction (SPE) using sorbents like Oasis HLB can isolate the target compound from impurities. For hydrochloride salt formation, ensure anhydrous conditions and stoichiometric HCl addition. Purity validation via HPLC with UV/Vis or mass spectrometry (LC-MS) is essential, referencing protocols from analogous amine hydrochlorides .
Q. How should researchers characterize the compound’s structural and chemical properties?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) for structural elucidation (¹H and ¹³C spectra).
- Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., amine, benzofuran).
- Elemental Analysis to verify stoichiometry, particularly for the hydrochloride moiety.
Cross-reference with deuterated analogs (e.g., 2-(3,4-Dihydroxyphenyl-d3)ethylamine hydrochloride) to resolve spectral ambiguities .
Q. What are the stability considerations for long-term storage?
Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. Stability studies for similar hydrochlorides indicate ≥5-year integrity under these conditions. Monitor purity periodically via HPLC and address hygroscopicity by including desiccants .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Contradictory results (e.g., receptor binding affinity variations) may arise from differences in:
- Sample purity : Validate batches with LC-MS to rule out impurities (e.g., residual solvents, byproducts) .
- Assay conditions : Standardize buffer pH, temperature, and cell lines. Use internal controls (e.g., deuterated analogs) to normalize data .
- Statistical rigor : Apply multivariate analysis to isolate confounding variables .
Q. What advanced techniques are suitable for quantifying the compound in biological matrices?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ionization parameters (e.g., ESI+ mode) and use deuterated internal standards (e.g., triclosan-d3) to correct matrix effects .
- Solid-Phase Microextraction (SPME) : Pre-concentrate trace amounts from plasma or tissue homogenates. Validate recovery rates (≥80%) using spiked samples .
Q. How can enantiomeric purity be assessed and optimized?
- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration.
- Stereoselective Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key synthetic steps to enhance enantiomeric excess (ee) .
Q. What strategies mitigate risks in pharmacokinetic studies?
- Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to identify Phase I/II metabolites.
- Toxicokinetic Modeling : Incorporate allometric scaling from rodent studies, adjusting for species-specific metabolic pathways (e.g., CYP450 isoforms) .
Contradiction Analysis & Best Practices
Q. How should researchers address discrepancies in reported receptor selectivity profiles?
- Reproducibility Checks : Replicate assays in independent labs using identical protocols.
- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation) to confirm target engagement .
- Data Transparency : Share raw datasets and statistical code to enable meta-analyses .
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.
- Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to comply with EPA/FDA guidelines .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

